

Spectroscopic Profile of 2-Heptyne: An In-Depth Technical Guide

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Compound of Interest

Compound Name:	2-Heptyne
Cat. No.:	B074451

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Introduction

2-Heptyne (C_7H_{12}) is an internal alkyne that serves as a valuable building block in organic synthesis and features in various chemical studies.^{[1][2]} A thorough understanding of its structural characteristics is paramount for its effective application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed picture of the molecular structure and connectivity of **2-heptyne**. This guide presents a comprehensive overview of the spectroscopic data for **2-heptyne**, intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from 1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **2-heptyne**.

Table 1: 1H NMR Spectroscopic Data for 2-Heptyne

Protons	Chemical Shift (δ) ppm	Multiplicity
A	2.11	m
B	1.77	t
C	1.47	m
D	1.37	m
E	0.91	t

Data sourced from a 90 MHz spectrum in CDCl_3 .[\[3\]](#)[\[4\]](#)

Table 2: ^{13}C NMR Spectroscopic Data for 2-Heptyne

Carbon Atom	Chemical Shift (δ) ppm
Alkynyl Carbons	65-90
Aliphatic Carbons	10-50

Note: Specific peak assignments for **2-heptyne** were not available in the searched literature. The chemical shift ranges are typical for alkynes and alkanes.[\[5\]](#)[\[6\]](#)

Table 3: Infrared (IR) Spectroscopy Peak Assignments for 2-Heptyne

Wavenumber (cm^{-1})	Vibrational Mode	Intensity
2800–3000	C–H stretch (alkane)	Strong
2100–2260	$\text{C}\equiv\text{C}$ stretch (internal alkyne)	Weak
1400–1470	C–H bend	Medium
1350–1380	$\text{C}(\text{H})_2\text{-H}$ bend	Medium

Note: As an internal alkyne, **2-heptyne** does not exhibit the characteristic $\equiv\text{C-H}$ stretch around 3300 cm^{-1} .[\[7\]](#)[\[8\]](#)[\[9\]](#) The $\text{C}\equiv\text{C}$ stretch is weak due to the low polarity of the internal triple bond.[\[8\]](#)[\[9\]](#)

Table 4: Mass Spectrometry Fragmentation Data for 2-Heptyne

m/z	Relative Intensity	Proposed Fragment
96	18.0	[M] ⁺ (Molecular Ion)
81	100.0	[M - CH ₃] ⁺
67	43.3	[M - C ₂ H ₅] ⁺
54	81.8	[C ₄ H ₆] ⁺
41	67.6	[C ₃ H ₅] ⁺
39	50.8	[C ₃ H ₃] ⁺
27	39.9	[C ₂ H ₃] ⁺

Data obtained via electron ionization at 75 eV.[3][4]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- For a ¹H NMR spectrum, dissolve 5-25 mg of **2-heptyne** in approximately 0.6-1.0 mL of a deuterated solvent (e.g., CDCl₃).[10][11]
- For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended.[10]
- The sample should be dissolved in a clean, dry vial before being transferred to a 5 mm NMR tube.[12]
- Filter the solution through a pipette plugged with glass wool to remove any particulate matter, which can degrade spectral resolution.[11]
- The final liquid level in the NMR tube should be between 4.0 and 5.0 cm.[12]

2. NMR Spectrometer Operation:

- Insert the NMR tube into the spectrometer's spinner turbine, ensuring it is set to the correct depth using a gauge.[12]
- The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.[12]
- The magnetic field homogeneity is optimized through a process called "shimming" to obtain sharp spectral lines.[12]
- The probe is tuned to the specific nucleus being observed (¹H or ¹³C).[12]
- Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay, and initiate data acquisition.[12]

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

- Place one to two drops of liquid **2-heptyne** onto the surface of a salt plate (e.g., KBr or NaCl).[13]
- Place a second salt plate on top, gently pressing to form a thin liquid film between the plates. [13]
- Ensure no air bubbles are trapped within the film.[13]

2. FT-IR Spectrometer Operation:

- Place the salt plate assembly into the sample holder of the FT-IR spectrometer.[13]
- Acquire a background spectrum of the empty spectrometer to subtract atmospheric and instrumental interferences.
- Run the sample scan to obtain the infrared spectrum of **2-heptyne**.

- After analysis, clean the salt plates thoroughly with an appropriate solvent (e.g., methylene chloride followed by ethanol) and polish them.

Electron Ionization Mass Spectrometry (EI-MS)

1. Sample Introduction:

- As **2-heptyne** is a volatile liquid, it can be introduced into the ion source via a gas chromatography (GC) system or a heated reservoir inlet.[14]
- The sample is vaporized by heating before it enters the ionization chamber.[15]

2. Ionization:

- In the ion source, the gaseous **2-heptyne** molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[14][16]
- This electron impact causes the molecule to lose an electron, forming a positively charged molecular ion ($[M]^+$), and also induces fragmentation.[15][16]

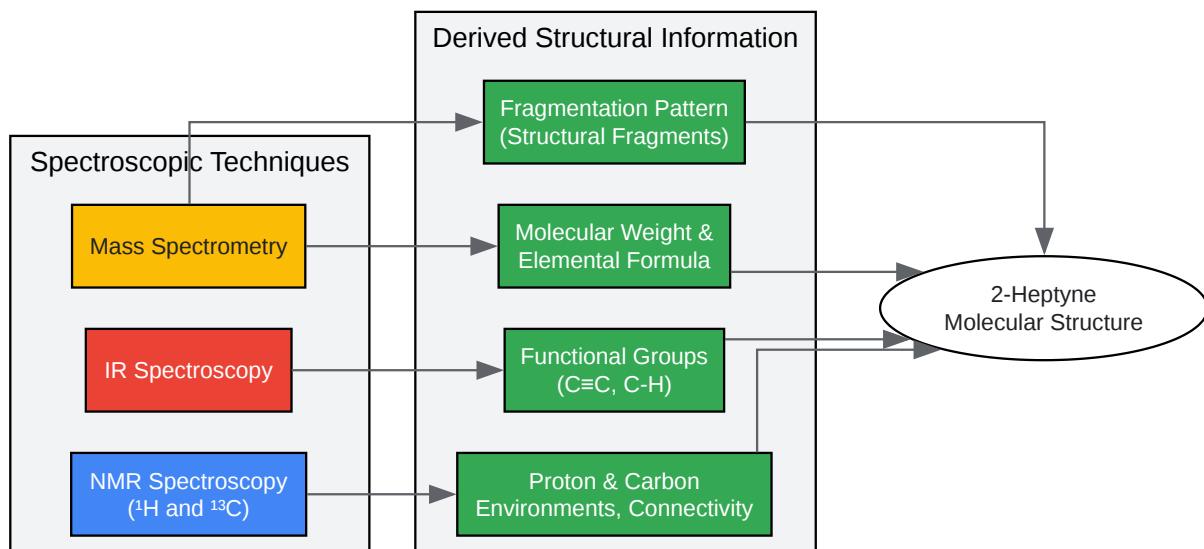
3. Mass Analysis and Detection:

- The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer. [15]
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[16]
- A detector measures the abundance of each ion, and the data is plotted as a mass spectrum.[16]

Visualizations

The following diagram illustrates the workflow and the relationship between the different spectroscopic techniques in the structural elucidation of **2-heptyne**.

Spectroscopic Analysis of 2-Heptyne

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